Product packaging for 1,4-Dihydropyrimidine(Cat. No.:)

1,4-Dihydropyrimidine

Cat. No.: B1237445
M. Wt: 82.1 g/mol
InChI Key: OKGNMRKOGWTADH-UHFFFAOYSA-N
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Description

Significance of the 1,4-Dihydropyrimidine Scaffold in Contemporary Organic and Medicinal Chemistry Research

The this compound (1,4-DHP) nucleus is a cornerstone in the development of novel therapeutic agents due to its ability to interact with a wide array of biological targets. rsc.orgrsc.org Molecules incorporating this scaffold have demonstrated a remarkable range of pharmacological activities, solidifying its status as a "privileged structure" in medicinal chemistry. rsc.orgresearchgate.net

The therapeutic potential of 1,4-DHP derivatives is vast, encompassing applications as:

Anticancer agents: Certain derivatives have shown potent anticancer properties against various human cancer cell lines. rsc.orgekb.eg Monastrol, a well-known dihydropyrimidine (B8664642) derivative, acts as an inhibitor of the mitotic kinesin Eg5, leading to apoptosis in cancer cells. ekb.egekb.eg

Antihypertensive agents: Many 1,4-DHP derivatives function as calcium channel blockers, leading to their widespread use in treating hypertension and angina. researchgate.netbiointerfaceresearch.comfu-berlin.de

Antiviral agents: Compounds like GLS4 and Bay 41-4109, which feature the dihydropyrimidine core, have been investigated as treatments for Hepatitis B. ekb.eg

Antibacterial and Antifungal agents: Research has highlighted the efficacy of certain 1,4-DHP derivatives against various bacterial and fungal strains. ekb.egresearchgate.net

Anti-inflammatory and Antioxidant agents: The scaffold has been incorporated into molecules exhibiting significant anti-inflammatory and antioxidant properties. ekb.eggavinpublishers.com

Neuroprotective agents: Some derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's. researchgate.netbiointerfaceresearch.com

The structural similarity of 1,4-dihydropyrimidines to 1,4-dihydropyridines (DHPs), a class of established drugs, has spurred further investigation into their potential as calcium channel modulators. researchgate.netmdpi.com Furthermore, their resemblance to the nucleic acid bases found in DNA and RNA has significant implications for drug design. ekb.eg The versatility of the 1,4-DHP scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profile of the resulting compounds. nih.gov

Historical Evolution of this compound Chemistry

The journey of this compound chemistry began in 1891 with the pioneering work of Italian chemist Pietro Biginelli. He developed a one-pot, three-component reaction involving an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) to synthesize 3,4-dihydropyrimidin-2(1H)-ones, a class of 1,4-dihydropyrimidines. wikipedia.orgnih.govamazonaws.com This reaction, now famously known as the Biginelli reaction, laid the foundation for the synthesis of a vast library of dihydropyrimidine derivatives. wikipedia.orgslideshare.net

Initially, the Biginelli reaction was catalyzed by Brønsted or Lewis acids. wikipedia.org The first mechanistic studies were conducted by Folkers and Johnson approximately forty years after Biginelli's discovery. illinois.edu Over the years, numerous modifications and improvements to the original protocol have been reported to enhance yields and expand the substrate scope. For instance, in 1987, Atwal and coworkers introduced a modification that consistently generated higher yields. wikipedia.orgillinois.edu

The late 20th and early 21st centuries have witnessed a resurgence of interest in the Biginelli reaction, driven by the discovery of the diverse biological activities of its products. scispace.com Modern advancements include the development of asymmetric synthesis methods to produce enantiomerically pure dihydropyrimidines, as the stereochemistry at the C4 position is crucial for biological activity. nih.govresearchgate.net Furthermore, the reaction has been adapted for various platforms, including microwave-assisted synthesis, solid-phase synthesis, and the use of greener, more environmentally friendly catalysts and solvents. nih.govillinois.edujsynthchem.com These innovations have significantly accelerated the discovery of novel dihydropyrimidine-based compounds with therapeutic potential.

Structural Features and Stereochemical Considerations of this compound Systems

The core structure of this compound is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and a double bond between carbons 5 and 6. A key structural aspect of many biologically active 1,4-dihydropyrimidines is the presence of a substituent at the C4 position, which often creates a chiral center. researchgate.net

The conformation of the dihydropyrimidine ring is typically a boat or sofa conformation, which is believed to be important for its interaction with biological targets. mdpi.com The substituents on the ring, particularly at the C4 position and the ester groups at the C3 and C5 positions, play a critical role in determining the compound's pharmacological activity. For instance, in the context of calcium channel blockers, aromatic substituents with electron-withdrawing groups at the C4 position and specific ester groups at the C5 position have been shown to enhance potency. mdpi.com

Stereochemistry is a paramount consideration in the design and synthesis of this compound derivatives. The chirality at the C4 position can lead to enantiomers with significantly different, and sometimes opposing, biological activities. researchgate.netresearchgate.net For example, the enantiomers of a particular dihydropyrimidine may exhibit different potencies as calcium channel blockers. fu-berlin.de This necessitates the development of stereoselective synthetic methods to isolate the desired enantiomer. nih.gov Advanced techniques like chiral high-performance liquid chromatography (HPLC) are employed to separate and analyze the enantiomers of synthesized dihydropyrimidines. fu-berlin.de

The table below summarizes some key structural features and their influence on the activity of this compound derivatives.

Structural FeaturePositionInfluence on Activity
SubstituentC4Creates a chiral center, significantly impacting biological activity. Aromatic groups are common.
Ester GroupC3 & C5Affects potency and pharmacokinetic properties.
Ring Conformation-Boat or sofa conformation is crucial for receptor binding.
N-SubstitutionN1 & N3Can be modified to alter stability and activity. N3-substituted derivatives show enhanced stability. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2 B1237445 1,4-Dihydropyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2

Molecular Weight

82.1 g/mol

IUPAC Name

1,4-dihydropyrimidine

InChI

InChI=1S/C4H6N2/c1-2-5-4-6-3-1/h1-2,4H,3H2,(H,5,6)

InChI Key

OKGNMRKOGWTADH-UHFFFAOYSA-N

Canonical SMILES

C1C=CNC=N1

Synonyms

1,4-dihydropyrimidine

Origin of Product

United States

Synthetic Methodologies for 1,4 Dihydropyrimidine Derivatives

The Biginelli Multicomponent Reaction for 1,4-Dihydropyrimidine Synthesis

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgmdpi.comslideshare.net This multicomponent reaction has gained immense popularity due to its simplicity, the ready availability of starting materials, and the biological significance of its products. mdpi.comnih.gov The classical Biginelli reaction is typically catalyzed by an acid and performed in a suitable solvent like ethanol. scispace.comclockss.org

Mechanistic Pathways and Intermediates in the Biginelli Reaction

The mechanism of the Biginelli reaction has been a subject of considerable investigation, with several pathways proposed over the years. wikipedia.orgnih.gov Initially, it was suggested that the reaction proceeds through an aldol (B89426) condensation between the aldehyde and the β-ketoester. wikipedia.org However, subsequent studies using NMR spectroscopy have provided evidence against this pathway. nih.govacs.org

The currently accepted mechanism, proposed by Kappe, suggests that the reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. nih.govacs.org This electrophilic intermediate is then intercepted by the enol form of the β-ketoester. organic-chemistry.org The subsequent cyclization through the nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final 3,4-dihydropyrimidine product. wikipedia.org

Key intermediates in the Biginelli reaction include:

N-acyliminium ion: Formed from the condensation of the aldehyde and urea, this is considered the key electrophilic intermediate. nih.govacs.org

Open-chain ureides: These are formed after the N-acyliminium ion is attacked by the β-ketoester. nih.govacs.org

Catalytic Systems for Enhanced Biginelli Synthesis

To improve the efficiency, yield, and reaction conditions of the classical Biginelli reaction, a wide array of catalytic systems have been developed. These can be broadly categorized into Lewis acid catalysis, Brønsted acid catalysis, and nanocatalysis. wikipedia.orgresearchgate.net

Lewis Acid Catalysis: Lewis acids such as boron trifluoride, copper(II) trifluoroacetate (B77799) hydrate, indium(III) chloride, and ytterbium(III) triflate have been effectively employed to catalyze the Biginelli reaction. wikipedia.orgorganic-chemistry.org For instance, Yb(OTf)₃ has been shown to increase reaction yields and shorten reaction times under solvent-free conditions. organic-chemistry.org Polymer-supported ferric chloride has also been utilized as a recyclable heterogeneous Lewis acid catalyst. bohrium.com

Brønsted Acid Catalysis: Brønsted acids, including hydrochloric acid and p-toluenesulfonic acid (PTSA), are commonly used in the Biginelli synthesis. wikipedia.orgnih.gov PTSA has been demonstrated to be an efficient catalyst for the synthesis of 1,4-dihydropyrimidines. nih.gov

Nanocatalysis: In recent years, nanocatalysts have emerged as a green and efficient alternative. mdpi.comresearchgate.net Nanosilica-supported tin(II) chloride, for example, has been used as a heterogeneous nanocatalyst for the synthesis of 3,4-dihydropyrimidine-2(1H)-one/thione derivatives. mdpi.com

Table 1: Comparison of Catalytic Systems in Biginelli Synthesis

Catalyst Type Example Catalyst Key Advantages
Lewis Acid Ytterbium(III) triflate (Yb(OTf)₃) organic-chemistry.org Increased yields, shorter reaction times, solvent-free conditions. organic-chemistry.org
Indium(III) Chloride (InCl₃) organic-chemistry.org Improved procedure for the Biginelli reaction. organic-chemistry.org
Polymer-supported Ferric Chloride bohrium.com Heterogeneous, recyclable. bohrium.com
Brønsted Acid p-Toluenesulfonic acid (PTSA) nih.gov Efficient catalysis. nih.gov
Hydrochloric Acid (HCl) mdpi.com Classical and widely used catalyst. mdpi.com
Nanocatalyst Nanosilica-supported tin(II) chloride mdpi.com Heterogeneous, green chemistry approach. mdpi.com

Solvent-Free and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for this compound synthesis. These approaches aim to minimize or eliminate the use of hazardous solvents and reagents.

Solvent-Free Synthesis: Performing the Biginelli reaction under solvent-free conditions has proven to be a highly effective strategy. organic-chemistry.orgmdpi.com This can be achieved through methods like ball milling, which provides excellent yields in a short reaction time without the need for a catalyst or solvent. mdpi.com The use of catalysts like Yb(OTf)₃ also facilitates solvent-free reactions. organic-chemistry.orgacs.org

Aqueous Media: Water has been explored as a green solvent for the Biginelli reaction. rsc.org For instance, the use of iodoxybenzoic acid (IBX) as a catalyst in water provides an efficient and recyclable system for the synthesis of DHPMs. rsc.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents, such as a mixture of zinc chloride and urea, can act as both the solvent and catalyst, offering a simple and efficient procedure with good yields and short reaction times. ut.ac.ir

These green approaches not only reduce the environmental impact but also often lead to improved reaction efficiency and easier product isolation. mdpi.comrsc.org

Alternative Cyclocondensation Strategies for this compound Ring Formation

While the Biginelli reaction is the most prevalent method, several alternative cyclocondensation strategies have been developed to synthesize this compound derivatives, offering access to a wider range of structural diversity.

Synthesis via Enamines and Related Nitrogen-Containing Intermediates

The use of preformed enamines or the in-situ generation of enamine intermediates provides a versatile route to 1,4-dihydropyrimidines. This approach often involves the reaction of an enamine with a suitable electrophile and a nitrogen source. For instance, the annulation of N-cyclopropyl enamines in the presence of molecular iodine leads to the formation of 1,4-dihydropyridine (B1200194) derivatives through a process of iodination, ring-opening, and cyclization. acs.orgnih.gov Another strategy involves the reaction of 4-isothiocyanatobutan-2-one (B1656034) with functionalized amines, where an intermediate 1-substituted this compound-2(3H)-thione is proposed to undergo intramolecular addition. rsc.org

Ring-Closing Reactions for Novel this compound Architectures

Ring-closing reactions offer another pathway to construct the this compound core. These methods typically involve the cyclization of a pre-synthesized acyclic precursor. An example is the condensation of an enone with a protected urea or thiourea (B124793) derivative under neutral conditions, followed by deprotection and cyclization to yield the dihydropyrimidine (B8664642). scispace.comnih.gov This "Atwal modification" is particularly effective for aliphatic aldehydes and thioureas. scispace.com Another approach involves a four-component reaction of an amine, diketene, an aldehyde, and urea/thiourea, catalyzed by p-toluenesulfonic acid, to generate a diverse range of 3,4-dihydropyrimidine-2(1H)-one derivatives. nih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

The biological activity of 1,4-dihydropyrimidines can differ significantly between enantiomers. For instance, (S)-monastrol is a substantially more potent inhibitor of the Eg5 ATPase than its (R)-enantiomer. nih.govsciforum.net This has spurred the development of asymmetric syntheses to produce enantiomerically pure 1,4-DHPMs, which is essential for developing new drugs. nih.govscispace.com

Enantioselective Catalysis in this compound Formation

Enantioselective catalysis, particularly within the framework of the Biginelli reaction, stands as a primary method for accessing chiral 1,4-DHPMs. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have been successfully employed. nih.govbeilstein-journals.org These catalysts are thought to activate the imine intermediate formed during the reaction, guiding the nucleophilic attack to favor one enantiomer, with reported enantiomeric excesses (ee) of up to 97%. nih.govsciforum.netbeilstein-journals.org Similarly, chiral phosphoric acids derived from TADDOL and L-tartaric acid have proven effective, with the latter achieving up to 95% ee in Biginelli-like reactions. nih.govsciforum.netbeilstein-journals.org Dual-catalyst systems, combining a chiral secondary amine (e.g., derived from trans-4-hydroxyproline) and an achiral Brønsted acid, have also been developed, affording DHPMs with up to 98% ee. nih.gov

Metal Catalysis: Chiral Lewis acid catalysts, often composed of a metal salt and a chiral ligand, are also prominent. An early breakthrough utilized a chiral ytterbium catalyst, which provided excellent enantioselectivities of up to >99% ee. nih.govbeilstein-journals.org

Table 1: Overview of Enantioselective Catalytic Systems for 1,4-DHPM Synthesis

Catalyst Type Chiral Moiety Example Mechanistic Role Reported Enantiomeric Excess (ee)
Organocatalyst (Brønsted Acid) BINOL-derived Phosphoric Acid Activates imine intermediate via hydrogen bonding Up to 97% nih.govsciforum.netbeilstein-journals.org
Organocatalyst (Brønsted Acid) L-Tartaric Acid-derived Phosphoric Acid Catalyzes Biginelli-like reactions Up to 95% nih.govbeilstein-journals.org
Organocatalyst (Dual-Activation) trans-4-Hydroxyproline-derived Amine Forms chiral enamine; acid activates other components Up to 98% nih.gov

Diastereoselective Control in Substituted this compound Synthesis

When generating 1,4-DHPMs with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. This is typically achieved by incorporating a chiral element into one of the starting materials, which then directs the formation of subsequent stereocenters.

Use of Chiral Substrates: One effective strategy involves using a chiral aldehyde as a starting component. For example, the use of (1R)-(−)-myrtenal in a Biginelli-type reaction with ethyl acetoacetate (B1235776) and urea can lead to the formation of the corresponding (4R)-dihydropyrimidine with high diastereoselectivity. mdpi.com Similarly, unprotected aldoses have been used as biorenewable chiral aldehyde sources to create thio-sugar-annulated dihydropyrimidine scaffolds. rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. In the context of 1,4-DHPM synthesis, a chiral amine can be reacted with an aldehyde and a silyl (B83357) ketene (B1206846) acetal (B89532) in a vinylogous Mannich reaction to produce chiral intermediates with diastereomeric excesses of up to 90%. rsc.org These intermediates can then be further transformed. This approach allows for the creation of four stereocenters in a controlled manner. rsc.org

Table 2: Strategies for Diastereoselective Synthesis of 1,4-DHPMs

Strategy Chiral Component Description
Chiral Substrate (1R)-(−)-Myrtenal A chiral aldehyde that directs the stereochemical outcome of the cyclization. mdpi.com
Chiral Substrate Unprotected Aldoses (e.g., D-glucose) Biorenewable chiral aldehydes used to synthesize complex, fused dihydropyrimidine systems. rsc.org

High-Throughput and Automated Synthesis of this compound Libraries

To accelerate the discovery of new drug candidates, methods for rapidly synthesizing large numbers of diverse compounds, known as chemical libraries, are essential. The Biginelli reaction is well-suited for this purpose due to its multicomponent nature, allowing for significant structural variation.

Solid-Phase Synthesis: A common high-throughput technique is solid-phase synthesis, where one of the starting materials is attached to a polymer resin. For instance, a polymer-bound acetoacetate can undergo a Knoevenagel condensation with various aldehydes, followed by reaction with isothioureas. scispace.com The final this compound products are then cleaved from the solid support. scispace.com This method simplifies purification, as byproducts and excess reagents are easily washed away, and is highly amenable to automation. One reported combinatorial library generated using this approach contained 648 distinct members. scispace.com

Parallel Synthesis: Parallel synthesis involves running multiple reactions simultaneously in an array format (e.g., in a 96-well plate). This has been used to create libraries of 1,4-dihydropyrimidines by reacting diverse aldehydes with an acetoacetanilide (B1666496) and urea or thiourea in the presence of an acid catalyst. nih.gov

Post-Synthetic Functionalization and Derivatization of the this compound Core

Post-synthetic modification involves chemically altering a pre-formed this compound scaffold to generate new analogues. This strategy allows for fine-tuning of molecular properties and the exploration of structure-activity relationships.

The 1,4-DHPM core offers several sites for derivatization:

N-H Bonds: The N1 and N3 positions can be alkylated or acylated.

C2-Substituent: If the DHPM is synthesized using a thiourea, the resulting C2-thiol can be alkylated. Alternatively, if S-methylisothiourea is used, the C2-methylthio group can be displaced by various nucleophiles.

C5-Ester Group: The ester at the C5 position can be hydrolyzed to a carboxylic acid, which then serves as a handle for creating amides or other esters.

C6-Methyl Group: The methyl group at C6 can be functionalized.

Ring Oxidation: The dihydropyrimidine ring can be oxidized to the corresponding aromatic pyrimidine (B1678525).

A notable example is the transformation of a chiral 4-alkyl-DHPM, which can undergo direct thionation or C-C/C-N bond formation without losing its optical activity, providing access to complex structures like the core of Batzelladine A. wiley.com

Table 3: Common Post-Synthetic Modifications of the this compound Ring

Position(s) Reaction Type Example Transformation
N1, N3 Alkylation, Acylation Reaction with alkyl halides or acyl chlorides to introduce new substituents.
C2 Thionation, Nucleophilic Substitution Conversion of a C=O to a C=S; displacement of a leaving group like -SMe. wiley.com
C5 Hydrolysis & Coupling Saponification of an ester to a carboxylic acid, followed by amide bond formation. scispace.com

Reactivity and Chemical Transformations of 1,4 Dihydropyrimidines

Aromatization and Dehydrogenation Reactions of 1,4-Dihydropyrimidines

The conversion of the 1,4-dihydropyrimidine ring to its corresponding aromatic pyrimidine (B1678525) derivative is a common and important transformation. This dehydrogenation or oxidation process restores aromaticity, leading to a more stable system. This can be achieved through various oxidative pathways or by using specific catalytic systems.

Oxidative Pathways to Pyrimidine Derivatives

A variety of oxidizing agents have been successfully employed for the aromatization of 1,4-dihydropyrimidines. The choice of oxidant often depends on the substituents present on the dihydropyrimidine (B8664642) ring to avoid unwanted side reactions.

Common stoichiometric oxidants include:

Potassium permanganate (B83412) (KMnO₄): This strong oxidizing agent can effectively convert 1,4-dihydropyrimidines into their corresponding 2-unsubstituted pyrimidines. e-journals.inbenthamdirect.com Similarly, dihydropyrimidin-2(1H)-ones can be oxidized by KMnO₄ to yield 2-hydroxypyrimidines. e-journals.inbenthamdirect.com

(Diacetoxyiodo)benzene (PIDA): This hypervalent iodine reagent serves as a mild and metal-free oxidant for the aromatization of 4-substituted 1,4-dihydropyrimidines. cdnsciencepub.com The reaction proceeds efficiently under gentle conditions.

Oxone: In combination with wet alumina, oxone provides a pathway to oxidize dihydropyrimidin-2(1H)-thiones to 1,4-dihydropyrimidines, which can then be further oxidized to the final pyrimidine. e-journals.inbenthamdirect.com

Quinones: Reagents like tetrachloro-1,4-benzoquinone (chloranil) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective dehydrogenating agents for 1,4-dihydropyrimidines. tandfonline.comnih.gov

The table below summarizes various oxidative methods for the aromatization of 1,4-dihydropyrimidines.

Oxidizing AgentSubstrate TypeProductConditionsReference
KMnO₄This compound2-Unsubstituted PyrimidineAcetone e-journals.inbenthamdirect.com
KMnO₄Dihydropyrimidin-2(1H)-one2-Hydroxypyrimidine- e-journals.inbenthamdirect.com
(Diacetoxyiodo)benzene4-Substituted-1,4-dihydropyrimidinePyrimidineRoom Temperature cdnsciencepub.com
Oxone / Wet AluminaDihydropyrimidin-2(1H)-thioneThis compound- e-journals.inbenthamdirect.com
Chloranil / DDQThis compoundPyrimidine- tandfonline.comnih.gov

Catalytic Strategies for Dehydrogenation

Catalytic methods for dehydrogenation are often preferred due to their efficiency, milder reaction conditions, and reduced waste. Both metal-based and organocatalytic systems have been developed.

Transition Metal Catalysis:

Copper (Cu) Catalysis: Copper salts, such as copper chloride or other Cu(I) and Cu(II) species, are effective catalysts for the aerobic oxidative dehydrogenation of 1,4-dihydropyrimidines. mdpi.com These reactions can often proceed without additional oxidants or bases. mdpi.com A system using a copper salt with tert-butylhydroperoxide (TBHP) as the terminal oxidant has also been reported as a mild and practical procedure. worldwidejournals.comresearchgate.net

Cobalt (Co) Catalysis: Cobalt(II) acetate, in conjunction with N-hydroxyphthalimide (NHPI), catalyzes the aerobic oxidation of Hantzsch-type 1,4-dihydropyridines, a reaction principle applicable to dihydropyrimidines. researchgate.net

Ruthenium (Ru) Catalysis: Ruthenium complexes, such as [RuCl₂(p-cumene)]₂, have been used for oxidative dehydrogenation under an oxygen atmosphere, often as part of tandem reactions. researchgate.net

Other Catalysts: Heteropolyacids like H₆PMo₉V₃O₄₀ have been shown to effectively oxidize Hantzsch 1,4-dihydropyridines to pyridines, demonstrating a reusable catalytic approach. rsc.org

Organocatalysis: Bioinspired flavin mimics have been utilized as catalysts for the oxidative dehydrogenation of related dihydropyridines, operating at ambient temperature in methanol. worldwidejournals.com

The table below details various catalytic systems for the dehydrogenation of 1,4-dihydropyrimidines.

Catalyst SystemOxidantKey FeaturesReference
Copper Salt (e.g., CuCl)Air (O₂)Simple, efficient, no additives needed. mdpi.com
Copper Salt / K₂CO₃ / TBHPTBHPMild, practical, and broadly applicable. worldwidejournals.comresearchgate.net
Co(OAc)₂ / NHPIAir (O₂)Aerobic oxidation at room temperature. researchgate.net
[RuCl₂(p-cumene)]₂O₂Used in tandem reactions under oxygen. researchgate.net
H₆PMo₉V₃O₄₀ (Heteropolyacid)-Reusable catalyst, high yields. rsc.org
Flavin Mimics-Bioinspired, operates at ambient temperature. worldwidejournals.com

Ring-Opening Reactions and Rearrangements of the this compound Nucleus

The this compound ring can undergo fascinating rearrangements and ring-opening reactions, often triggered by photochemical stimuli or specific reagents, leading to novel heterocyclic structures.

Photochemical Di-π-Methane Rearrangement: A significant reaction is the di-π-methane photorearrangement. rjptonline.org When 4-substituted 1,4-dihydropyrimidines, where the substituent at the 4-position contains a π-bond (e.g., phenyl, isobutenyl), are photolyzed, they rearrange to 5-substituted 1,2- (or 2,3)-dihydropyrimidines. rjptonline.org This reaction proceeds via a diazabicyclo[3.1.0]hexene intermediate, which then undergoes a thermal homo e-journals.inmdpi.com hydrogen shift and tautomerization. rjptonline.org This photorearrangement has also been observed for 4-heteroaryl substituted 1,4-dihydropyrimidines, providing a route to 5-heteroarylpyrimidines after subsequent oxidation. clockss.org

Rearrangement with Urea (B33335): Certain 4-chloromethyl-1,4-dihydropyridine derivatives, when refluxed with urea in ethanol, undergo a rearrangement to produce 1,2,5,9-tetrahydro-1-oxopyrrolo[1,2-c]pyrimidines. cdnsciencepub.comcdnsciencepub.com This reaction represents a significant structural transformation from a six-membered ring to a fused bicyclic system. In contrast, the reaction with thiourea (B124793) occurs without rearrangement. cdnsciencepub.com

Ring-Opening and Recyclization: The pyrimidine ring can be susceptible to ring-opening upon attack by strong nucleophiles, especially when the ring is activated, such as in N-alkylpyrimidinium salts. wur.nl The process often involves an initial nucleophilic attack, followed by cleavage of a C-C or C-N bond to form an open-chain intermediate, which can then recyclize to form a new heterocyclic ring. For instance, hydrazinolysis of a 1-methylpyrimidinium salt can lead to ring contraction to a pyrazole. wur.nl This occurs via nucleophilic addition at C6, ring fission between N1 and C6, and subsequent recyclization. wur.nl

Electrophilic and Nucleophilic Substitution Reactions on the this compound Ring

The non-aromatic nature of the this compound ring and the presence of multiple reactive sites (two nitrogen atoms, one sp³ carbon, and vinylic carbons) allow for various substitution reactions.

Electrophilic Substitution (N-Functionalization): The nitrogen atoms of the 1,4-DHPM ring are nucleophilic and can react with electrophiles.

N-Acylation: The N3 nitrogen can be selectively acylated. For example, treatment of Biginelli-type dihydropyrimidines with acetic anhydride (B1165640) can lead to acetylation at the N3 position. nih.gov This selectivity is attributed to the N1 nitrogen's lone pair being involved in conjugation with the C5-C6 double bond, making it less reactive. nih.gov Regioselective N-alkoxycarbonylation has also been demonstrated. clockss.org

N-Alkylation: Alkylation can also occur on the ring nitrogens, though selectivity can be an issue.

Nucleophilic Substitution:

S-Alkylation: A common reaction for dihydropyrimidinethiones is the S-alkylation at the C2 position. Treatment of 1,2,3,4-tetrahydropyrimidine-2-thiones with alkyl halides like methyl iodide or 1,6-dibromohexane (B150918) results in the formation of S-alkylated 2-alkylthio-1,4-dihydropyrimidines in good yields. e-journals.inworldwidejournals.comrjptonline.orgnih.gov

Substitution at C2: The 2-alkylthio group, being a good leaving group, can be displaced by other nucleophiles. For example, 2-methylthio-1,4-dihydropyrimidines react with benzylamine (B48309) under microwave irradiation to afford 2-benzylamino-1,4-dihydropyrimidines. clockss.org

Metal-Mediated and Organocatalytic Reactions Involving 1,4-Dihydropyrimidines

Both metal catalysts and organocatalysts play a crucial role in mediating reactions involving the this compound scaffold, particularly in asymmetric synthesis and cross-coupling reactions.

Metal-Mediated Reactions: Transition metals are widely used to catalyze transformations of 1,4-dihydropyrimidines.

Palladium/Copper Catalysis: A palladium-catalyzed/copper-mediated cross-coupling reaction has been developed for the synthesis of 2-aryldihydropyrimidines. jsynthchem.com

Nickel/Photoredox Dual Catalysis: By analogy with 1,4-dihydropyridines, which can serve as precursors to C(sp³)-centered alkyl radicals, 1,4-dihydropyrimidines are potential partners in Ni/photoredox dual catalytic cross-coupling reactions with (hetero)aryl bromides. researchgate.net

Copper Complex Catalysis: Chiral Schiff base copper(II) complexes have been used as catalysts in asymmetric Biginelli reactions to produce enantiomerically enriched (S)-3,4-dihydropyrimidine-2-ones and their thione analogs. nih.gov

Organocatalytic Reactions: Organocatalysis offers a metal-free alternative for synthesizing chiral 1,4-dihydropyrimidines and related compounds.

Chiral Brønsted Acids: Chiral phosphoric acids, derived from BINOL, have been successfully used to catalyze asymmetric Biginelli reactions, controlling the enantioselectivity of the cyclocondensation. mdpi.com

Chiral Amine Catalysis: The combination of a chiral amine and an achiral Brønsted acid can promote the asymmetric synthesis of dihydropyrimidines from aldehydes, urea, and β-ketoesters. mdpi.com

Cinchona Alkaloid Catalysis: β-Isocupreidine, a Cinchona alkaloid derivative, has been shown to catalyze the asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives from hydrazones and alkylidenemalononitriles. nih.gov

Acid Catalysis: Simple organic acids like lactic acid and N-(phenylsulfonyl)benzenesulfonamide have been employed as efficient and environmentally friendly organocatalysts for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

The table below provides examples of catalysts used in reactions involving 1,4-dihydropyrimidines.

Catalyst TypeCatalyst ExampleReaction TypeKey OutcomeReference
Metal-MediatedPalladium/CopperCross-CouplingSynthesis of 2-aryldihydropyrimidines jsynthchem.com
Metal-MediatedChiral Cu(II) Schiff BaseAsymmetric Biginelli ReactionEnantioselective synthesis of DHPMs nih.gov
OrganocatalyticChiral Phosphoric Acid (CPA)Asymmetric Biginelli ReactionHigh enantioselectivity mdpi.com
Organocatalyticβ-IsocupreidineAsymmetric synthesisChiral 1,4-dihydropyridine (B1200194) derivatives nih.gov
OrganocatalyticN-(phenylsulfonyl)benzenesulfonamideBiginelli ReactionEfficient, solvent-free synthesis

Radical Reactions and Photochemistry of 1,4-Dihydropyrimidines

The unique electronic structure of 1,4-dihydropyrimidines makes them active participants in both radical and photochemical reactions.

Radical Reactions: The this compound ring, similar to the well-studied 1,4-dihydropyridine (NADH mimic) system, can act as a single-electron donor and a source of radicals under mild conditions.

Radical Precursors: 1,4-Dihydropyridines are known to be excellent precursors for C(sp³)-centered alkyl radicals, which can then engage in cross-coupling reactions. researchgate.net This reactivity is directly applicable to the this compound core.

Visible-Light Induced Radical Reactions: A visible-light-induced radical condensation cyclization has been developed to synthesize 3,4-dihydropyrimidin-2-(1H)-ones. researchgate.net In this process, photoexcited eosin (B541160) Y acts as a direct hydrogen atom transfer (HAT) catalyst, demonstrating a green chemistry approach to forming the dihydropyrimidine scaffold via radical intermediates. researchgate.net

Photochemistry: Beyond the rearrangements discussed earlier, photochemistry plays a role in both the synthesis and transformation of 1,4-dihydropyrimidines.

Photochemical Synthesis: The Biginelli cyclocondensation can be carried out under irradiation with a tungsten lamp to give 1,4-dihydropyrimidin-2(1H)-ones in high yields. nih.gov

Photocatalytic Aromatization: Rhenium(I) complexes, upon irradiation with visible light, can photocatalyze the conversion of 3,4-dihydropyrimidin-2(1H)-ones to the corresponding aromatic pyrimidin-2(1H)-ones. cdnsciencepub.com The mechanism is believed to involve a photoinduced electron transfer from the dihydropyrimidine to the excited metal complex. cdnsciencepub.com Similarly, organic dyes like eosin Y can catalyze the metal-free, visible-light-driven aerobic aromatization of Hantzsch 1,4-dihydropyridines, a strategy that can be extended to 1,4-dihydropyrimidines.

Advanced Spectroscopic and Diffraction Based Structural Elucidation in 1,4 Dihydropyrimidine Research

Elucidation of Tautomerism and Isomerism in 1,4-Dihydropyrimidine Systems

1,4-Dihydropyrimidines can exist as a mixture of tautomers, most commonly the this compound (1,4-DP) and 1,6-dihydropyrimidine (1,6-DP) forms. clockss.org The position of the double bonds within the heterocyclic ring can shift, leading to these different tautomeric forms. While often represented as a single structure, dihydropyrimidines can be an equilibrium mixture of these tautomers in solution, with rapid proton transfer between the nitrogen atoms. clockss.org

The specific tautomer that predominates can be influenced by various factors, including the nature of substituents on the pyrimidine (B1678525) ring, the solvent, and the temperature. clockss.orgnih.gov For instance, electron-withdrawing groups at the 2-position can slow down the proton transfer, allowing for the observation of individual tautomers by NMR spectroscopy. clockss.org In some cases, a compound may exist as a single tautomer in the crystalline state but isomerize to an equilibrium mixture in solution. clockss.org

Positional isomerism is another important structural aspect, where functional groups are located at different positions on the dihydropyrimidine (B8664642) ring. For example, the placement of an ester group at position 4 versus position 5 can significantly alter the molecule's electronic distribution and reactivity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamic processes of this compound derivatives in solution. clockss.orgnih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular structure. rsc.orgscielo.br

In ¹H NMR spectra of 1,4-dihydropyrimidines, the proton at C4 typically appears as a singlet. scielo.br The chemical shift of the NH proton is sensitive to the solvent, appearing at different ppm values in DMSO-d₆ versus CDCl₃. scielo.br The signals for the carbon atoms in the dihydropyrimidine ring are also characteristic, with C2 and C6 appearing at higher δ values than C3 and C5. scielo.br

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HMQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for unequivocal signal assignment and to study through-space interactions, which helps in determining the three-dimensional structure. nih.govscielo.br Variable-temperature NMR experiments can be used to study dynamic processes like tautomerism by observing changes in the spectra as the rate of exchange between isomers is altered. acs.org Furthermore, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the ring, with chemical shifts and coupling constants being sensitive to substituent effects, N-alkylation, and lone pair delocalization. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Compound/Fragment¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Reference
Generic 1,4-DHP Ring
NH8.76-9.19 (in DMSO-d₆), 6.55-7.97 (in CDCl₃)- scielo.br
H44.75-5.02 (singlet)36.8-41.3 scielo.br
C2/C6-~146 scielo.br
C3/C5-~100 scielo.br
Specific Derivative 1
NH8.88 (singlet)- tandfonline.com
CH (C4)4.26 (singlet)51.0 tandfonline.com
CH₃1.03, 1.05 (singlets)26.7, 29.7 tandfonline.com
Ar-H7.22-7.33 (multiplet)120.6, 126.5, 127.0, 128.3 tandfonline.com
Specific Derivative 2
NH8.92 (singlet)- tandfonline.com
CH (C4)4.36 (singlet)50.6 tandfonline.com
CH₃1.01, 1.08 (singlets)27.0, 29.6 tandfonline.com
Ar-H7.05-7.29 (multiplet)119.9, 126.3, 127.4, 128.2 tandfonline.com

Note: Chemical shifts can vary depending on the specific substituents and the solvent used.

X-Ray Crystallography for Solid-State Structural Analysis of this compound Derivatives

Crystal structure analyses have revealed that the this compound ring typically adopts a flattened boat conformation. sciforum.netxray.cz The degree of puckering and the orientation of the substituents are influenced by non-covalent interactions such as hydrogen bonds and π-π stacking, which play a crucial role in the crystal packing. mdpi.com For example, in the crystal structure of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, the dihydropyrimidine ring is nearly planar. mdpi.com

The solid-state structure determined by X-ray crystallography can be compared with computational models and solution-state conformations derived from NMR to understand the conformational flexibility of these molecules. sciforum.net

Table 2: Selected Crystallographic Data for a this compound Derivative

ParameterValueReference
Compound Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate mdpi.com
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
Angle between dihydropyrimidine and aromatic ring planes47.9(1)° mdpi.com
Maximum deviation from planarity of dihydropyrimidine ring0.017(1) Å mdpi.com
Compound Dimethyl isopropyl 1-ethoxymethyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-2,3,5-dicarboxylate xray.cz
Crystal SystemMonoclinic xray.cz
Space GroupP2₁/c xray.cz
Dihedral angle between 1,4-dihydropyridine (B1200194) and phenyl rings87.1(1)° xray.cz
Conformation of 1,4-dihydropyridine ringFlat boat xray.cz

Mass Spectrometry for Reaction Monitoring and Structural Confirmation in Complex Mixtures

Mass spectrometry (MS) is an essential tool for the analysis of this compound derivatives, providing information on their molecular weight and elemental composition. tandfonline.com Techniques such as electrospray ionization (ESI-MS) are commonly used to generate ions from the dihydropyrimidine compounds for analysis. tandfonline.comnih.gov

MS is particularly valuable for confirming the structures of newly synthesized compounds and for monitoring the progress of reactions. unair.ac.iddut.ac.za By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak, the molecular formula can be confirmed. tandfonline.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to elucidate the connectivity of atoms within the molecule. Ion mobility-mass spectrometry (IM-MS) can be used to separate isomers and isobars within complex mixtures, which is particularly useful in coordination-driven self-assembly systems. frontiersin.org

Vibrational Spectroscopy (IR, Raman) in Mechanistic and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound derivatives. nih.govresearchgate.net These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov

IR spectra of 1,4-dihydropyrimidines typically show characteristic absorption bands for N-H, C=O, and C-N stretching vibrations. tandfonline.comrsc.org For example, the symmetrical and unsymmetrical stretching frequencies of an NH₂ group can be observed in the region of 3318–3444 cm⁻¹. tandfonline.com

Raman spectroscopy is useful for monitoring reactions in real-time, such as the Hantzsch synthesis of dihydropyridines. mdpi.com By tracking the appearance of characteristic Raman bands of the product and the disappearance of reactant bands, the reaction progress can be followed. For instance, in a Biginelli reaction, the formation of the dihydropyrimidinone product can be monitored by observing the growth of a strong signal around 1598 cm⁻¹. beilstein-journals.org

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for a Dihydropyrimidinone Derivative

Vibrational ModeWavenumber (cm⁻¹)Reference
N-H Stretching3214.28 rsc.org
-C-H Stretching3115.80 rsc.org
C=O Stretching1730.51 rsc.org
C=O Stretching1702.38 rsc.org
C-H bending1632.03 rsc.org
C-O stretch1450.21 rsc.org
C-N stretch1365.80 rsc.org

Theoretical and Computational Chemistry in 1,4 Dihydropyrimidine Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 1,4-dihydropyrimidine systems. researchgate.net Methods such as Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are employed to model the oxidation process of these compounds. researchgate.net The oxidation, which often proceeds through two one-electron transfers, is significantly influenced by the computational method and the model of the environment, such as in a vacuum or with a polarizing solvent. researchgate.net

These calculations provide valuable data on the electronic properties of the this compound ring, including electron-donating or -withdrawing characteristics, which are crucial for their reactivity. nuft.edu.ua For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps helps to identify the most probable sites for electrophilic and nucleophilic attacks. tandfonline.com This information is instrumental in predicting how the molecule will interact with other reagents and biological targets. nuft.edu.uaaspbs.com

Table 1: Key Applications of Quantum Chemical Calculations in this compound Studies

Calculation TypeInformation GainedRelevance
Geometry Optimization Provides the most stable three-dimensional structure of the molecule. researchgate.netEssential for understanding conformational preferences and for subsequent calculations. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO) Determines the electron-donating and accepting capabilities of the molecule. tandfonline.comPredicts reactivity and the nature of chemical reactions. tandfonline.com
Molecular Electrostatic Potential (MEP) Maps the charge distribution and identifies electrophilic and nucleophilic sites. nih.govGuides the understanding of intermolecular interactions and reaction mechanisms. nih.gov
Natural Bond Orbital (NBO) Analysis Analyzes charge transfer and hyperconjugative interactions within the molecule. researchgate.netProvides insights into the stability and electronic delocalization of the system. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving 1,4-dihydropyrimidines. researchgate.net It allows for the accurate calculation of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org By mapping the potential energy surface, researchers can identify the most favorable reaction pathways. chemrxiv.org

For example, DFT calculations have been used to rationalize the chemoselectivity in the synthesis of 1,4-dihydropyridine (B1200194) derivatives versus their 1,2-isomers. rsc.org These studies revealed that the energy barriers of key intermediates determine the final product distribution. rsc.org In the context of hydride transfer reactions, DFT has been employed to explore the competition between a direct transfer and an Alder-Ene-like mechanism. chemrxiv.orgrsc.org These computational investigations have shown that the reaction can proceed through a highly asynchronous, nearly stepwise pathway, with transition states exhibiting significant aromatic character. chemrxiv.orgrsc.org

Furthermore, DFT is used to understand the role of substituents on the reactivity and selectivity of reactions. Studies have shown that electron-donating groups on the nitrogen atom of a reactant can favor the formation of 1,4-dihydropyridine products through a 6π electrocyclization. acs.orgacs.org Conversely, strong electron-withdrawing groups can lead to different products via an alternative reaction sequence. acs.orgacs.org

Table 2: Examples of DFT Applications in this compound Reaction Mechanism Studies

Reaction TypeKey Findings from DFT
Hantzsch-like Synthesis The energy barriers of intermediates determine the chemoselective formation of 1,4-DHP vs. 1,2-DHP. rsc.org
Hydride Transfer to α,β-Unsaturated Nitriles The reaction proceeds via an asynchronous, nearly stepwise mechanism with an aromatic-like transition state. chemrxiv.orgrsc.org
Gold(I)-Catalyzed Synthesis Substituent electronics dictate the reaction pathway, leading to either 1,4-dihydropyridines or other heterocyclic products. acs.orgacs.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of 1,4-dihydropyrimidines and their interactions with biological macromolecules. nih.gov These simulations model the movement of atoms over time, offering insights into the conformational flexibility of the this compound ring and its substituents. researchgate.net The ring itself often adopts a boat-like conformation, and the orientation of substituents can significantly impact its biological activity. researchgate.net

In the context of drug design, MD simulations are crucial for understanding how this compound-based ligands bind to their protein targets, such as L-type calcium channels. rsc.org By simulating the ligand-protein complex in a solvated environment, researchers can assess the stability of the binding pose predicted by molecular docking. uoa.gr These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. tandfonline.com

For instance, MD simulations have been used to study the binding of 1,4-dihydropyridine derivatives to the Cav1.2 calcium channel, identifying a hydrophobic binding pocket and key amino acid residues involved in aryl-aryl interactions. rsc.org Such detailed understanding of the binding mechanism at an atomic level is invaluable for the structure-based design of more potent and selective inhibitors. rsc.org

In Silico Design and Virtual Screening of this compound Libraries

The principles of computational chemistry are extensively applied in the in silico design and virtual screening of this compound libraries to identify novel bioactive compounds. japsonline.com This process begins with the creation of a virtual library of compounds, which can range from a few dozen to millions of molecules. sygnaturediscovery.com These libraries can be designed by modifying the core this compound scaffold with various substituents. japsonline.com

Structure-based virtual screening (SBVS) is a prominent technique where these virtual libraries are docked into the three-dimensional structure of a biological target. nih.gov This approach filters out compounds that are unlikely to bind with high affinity, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov For example, virtual screening has been used to identify novel this compound analogues as potential calcium channel blockers for conditions like high-altitude pulmonary edema. arcjournals.org

Ligand-based virtual screening (LBVS) is another approach used when the 3D structure of the target is unknown. sygnaturediscovery.com This method relies on the knowledge of existing active compounds to identify new ones with similar properties, such as shape and electrostatic features. sygnaturediscovery.com

Table 3: Steps in a Typical Virtual Screening Workflow for 1,4-Dihydropyrimidines

StepDescription
Target Selection and Preparation Identification and preparation of the 3D structure of the biological target (e.g., a protein). japsonline.com
Library Generation Creation of a diverse virtual library of this compound derivatives. japsonline.com
Molecular Docking Computational prediction of the binding pose and affinity of each ligand in the library to the target. arcjournals.org
Scoring and Ranking Ranking of the ligands based on their predicted binding affinity or other scoring functions. arcjournals.org
Hit Selection and Experimental Validation Selection of the most promising candidates for synthesis and biological evaluation. arcjournals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.com For this compound scaffolds, QSAR studies are instrumental in understanding which molecular properties, or descriptors, are critical for their therapeutic effects. nih.gov

In a typical QSAR study, a set of this compound analogues with known biological activities is used. dergipark.org.tr A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. dergipark.org.tr Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed activity. dergipark.org.trexcli.de

A robust QSAR model can predict the activity of newly designed compounds before they are synthesized, thus guiding the optimization of lead compounds. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to 1,4-dihydropyrimidines to create 3D maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, providing a clear guide for structural modifications. bohrium.com

Table 4: Common Descriptors Used in QSAR Models for 1,4-Dihydropyrimidines

Descriptor TypeExamplesRelevance to Activity
Electronic Dipole moment, partial atomic chargesInfluences electrostatic interactions with the target.
Steric Molecular volume, surface areaDetermines the fit of the ligand in the binding pocket.
Hydrophobic LogP (partition coefficient)Affects membrane permeability and hydrophobic interactions.
Topological Connectivity indicesEncodes information about the branching and shape of the molecule.

Molecular and Mechanistic Biological Interactions of 1,4 Dihydropyrimidine Scaffolds Non Clinical Research Focus

Molecular Docking and Binding Affinity Predictions for 1,4-Dihydropyrimidine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This method is instrumental in understanding the binding modes of 1,4-DHP derivatives with various biological targets.

For instance, in the context of L-type Ca2+ channels, a three-dimensional model of the channel's central pore was constructed to dock nine different 1,4-DHP derivatives. acs.org The results of these docking studies provide valuable insights into their binding mechanisms at an atomic level. acs.org Similarly, molecular docking studies have been employed to predict the binding affinity of 1,4-DHP derivatives with other targets, such as the SARS-CoV-2 main protease and the host angiotensin-converting enzyme 2 (ACE2). scialert.net For example, a series of newly synthesized 1,4-dihydropyridine (B1200194) based amlodipine (B1666008) bio-isosteres were evaluated for their binding affinity against calcium voltage-gated channels, with some derivatives showing a higher binding affinity than the standard drug amlodipine. rsc.org

Interactive Table: Molecular Docking Scores of this compound Derivatives
CompoundTargetDocking Score (kcal/mol)Reference
P4Calcium Voltage Gated (CaV) channels 5KMD-8.6 rsc.org
P7Calcium Voltage Gated (CaV) channels 5KMD-8.8 rsc.org
Amlodipine (Standard)Calcium Voltage Gated (CaV) channels 5KMD-5.6 rsc.org
Compound 3gMethoxsalen (PDB ID: 1Z11)-7.7 tandfonline.com
Doxorubicin (Standard)Methoxsalen (PDB ID: 1Z11)-9.0 tandfonline.com
Compound 31PIM-1 Kinase (PDB ID: 2OBJ)-13.11 mdpi.com
Co-crystallized LigandPIM-1 Kinase (PDB ID: 2OBJ)-12.08 mdpi.com
Compound 6PIM-1 Kinase (PDB ID: 2OBJ)-11.77 mdpi.com
Compound 52PIM-1 Kinase (PDB ID: 2OBJ)-13.03 mdpi.com
KKII5LOX-1 Enzyme-9.60 acs.org
DKI5LOX-1 Enzyme-7.14 acs.org

Enzyme Inhibition and Modulation Studies (In vitro Mechanistic Investigations)

In vitro studies are crucial for elucidating the mechanisms by which 1,4-DHP derivatives inhibit or modulate enzyme activity. These investigations provide a foundational understanding of their biological effects.

Mechanistic Understanding of Specific Enzyme Interactions (e.g., Lipoxygenase Inhibition)

Lipoxygenases (LOXs) are a family of enzymes that play a role in the metabolism of fatty acids and are implicated in inflammatory diseases and cancer. dovepress.comacs.org Several this compound derivatives have been investigated as potential LOX inhibitors. dovepress.comfrontiersin.org

A study involving a series of substituted this compound analogues demonstrated significant lipoxygenase inhibitory activity, with inhibition ranging from 59.37% to 81.19%. dovepress.com Molecular docking studies of these compounds against the lipoxygenase enzyme revealed high binding affinities, which correlated with their observed biological activity. dovepress.com For example, one derivative, DHPM7, exhibited the highest docking score and the most potent lipoxygenase inhibition. dovepress.com The interaction of these compounds within the enzyme's active site, particularly with the catalytic iron atom and surrounding amino acid residues, is key to their inhibitory mechanism. acs.org

Analysis of Protein-Ligand Interactions for this compound Scaffolds

The interaction between a 1,4-DHP derivative (the ligand) and its protein target is fundamental to its biological activity. These interactions can involve hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, in the case of cyclooxygenase-2 (COX-2) inhibition, molecular docking studies have shown that the p-methylsulfonyl group of certain 1,4-DHP derivatives interacts with specific amino acid residues like Arg513 and His90 in the enzyme's active site. researchgate.net Furthermore, the NH group of the 1,4-dihydropyridine ring can form a hydrogen bond with the carbonyl group of Val349. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for this compound Series (Focus on Molecular Recognition Principles)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. rsc.org For 1,4-DHP derivatives, SAR studies have revealed key structural features that determine their potency and selectivity for various targets.

Key SAR findings for 1,4-DHP derivatives include:

Substituents on the Phenyl Ring: The nature and position of substituents on the C-4 phenyl ring significantly impact activity. For instance, in a series of TRPV1 enhancers, halo substitution on the 6-phenyl ring enhanced potency. nih.gov

Ester Groups: The type of ester group at the C3 and C5 positions can influence activity. For calcium channel blockers, the potency often increases in the order of iso-propyl > ethyl > methyl groups. mdpi.com

Stereochemistry: The chirality at the C-4 position can lead to significant differences in activity. For example, the (+)-enantiomer of a particular 1,4-DHP was found to be 10- to 15-fold more potent as a TGFβ inhibitor than the (-)-enantiomer. acs.org

Heterocyclic Rings: The introduction of different heterocyclic rings can modulate the biological activity. For example, furan-substituted 1,4-DHPs have shown potent anti-cancer activity. rsc.org

Interactive Table: SAR of this compound Derivatives
PositionStructural FeatureEffect on ActivityTargetReference
C-4 Phenyl RingElectron-withdrawing groupsIncreased potencyCalcium Channel mdpi.com
C-6 Phenyl Ring3-Cl substitutionEnhanced potencyTRPV1 nih.gov
C-4(+)-enantiomer10-15 fold more potent inhibitionTGFβ acs.org
C-3Alkoxycarbonyl groups (COOR2)Better anticancer activityCancer cells rsc.org
N-1N-alkyl carboxamido groupBetter oral activityCalcium Channel mdpi.com
C-4Furan substitutionPotent anti-cancer activityCancer cells rsc.org

Chemoinformatics and Rational Design Principles for Bioactive 1,4-Dihydropyrimidines

Chemoinformatics applies computational methods to solve chemical problems, and it plays a crucial role in the rational design of new bioactive molecules. researchgate.net By analyzing large datasets of chemical structures and their associated biological activities, chemoinformatics can identify key structural features and guide the synthesis of more potent and selective compounds.

For example, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies have been used to develop models that predict the anticancer activity of this compound derivatives. researchgate.net These models can help in the design of new compounds with improved cytotoxicity. researchgate.net Furthermore, computational tools are used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed compounds, which is crucial for their development as potential drug candidates. tandfonline.com

Prodrug Strategies and Bioreversible Derivatives of 1,4-Dihydropyrimidines (Focus on Chemical Design and Activation Pathways)

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. nih.gov This strategy is often employed to improve a drug's physicochemical properties, such as solubility or stability, or to enhance its delivery to a specific target site. nih.gov

For 1,4-dihydropyridines, prodrug strategies have been explored to improve their therapeutic potential. nih.gov One approach involves attaching a hydrophilic moiety to a lipophilic 1,4-dihydropyridine carrier. igntu.ac.in This can enhance the drug's transport across biological membranes, such as the blood-brain barrier. igntu.ac.in Once inside the target tissue, the prodrug is enzymatically or chemically converted to the active drug. igntu.ac.in

A common activation pathway involves the oxidation of the 1,4-dihydropyridine ring to a pyridinium (B92312) ion. nih.govigntu.ac.in This conversion can "lock" the drug within the target site, as the charged pyridinium species is less able to diffuse back across membranes. igntu.ac.in The design of these prodrugs requires careful consideration of the linker between the drug and the carrier to ensure efficient release of the active compound at the desired location. acs.org

Applications of 1,4 Dihydropyrimidines in Chemical Science and Technology Beyond Direct Pharmacology

1,4-Dihydropyrimidines as Ligands and Catalysts in Organic and Organometallic Transformations

The utility of 1,4-dihydropyrimidine (1,4-DHPM) derivatives in catalysis is multifaceted. While they are often the target products of catalyzed reactions, their inherent structural features also allow them to participate in or influence catalytic processes. Their synthesis, most notably through the Biginelli reaction, is a cornerstone of multicomponent reactions and has been extensively studied with a wide array of catalysts. mdpi.com

The Biginelli reaction itself, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), often employs Lewis or Brønsted acid catalysts. mdpi.com Chiral catalysts, such as chiral phosphoric acids or Schiff base copper(II) complexes, have been developed to achieve asymmetric synthesis, yielding enantiomerically enriched 1,4-DHPMs. rsc.orgaip.org In these transformations, the forming dihydropyrimidine (B8664642) intermediate interacts closely with the catalyst, which dictates the stereochemical outcome.

Beyond being synthetic targets, this compound derivatives, particularly the related Hantzsch esters (1,4-dihydropyridines), are renowned for their ability to act as organic hydride donors. rsc.orgaip.org They serve as mild and effective reducing agents in transfer hydrogenation reactions, mimicking the role of the natural coenzyme NADH. organic-chemistry.orgresearchgate.net This reactivity is harnessed to reduce a variety of unsaturated functional groups, including C=C, C=O, and C=N bonds, often with the aid of a co-catalyst to activate the substrate. organic-chemistry.org

While direct use as a formal ligand in a stable, isolable organometallic complex for catalysis is less commonly documented than for its aromatic pyridine (B92270) counterpart, the 2-amino-1,4-dihydropyrimidine scaffold has been investigated for its ligand-like properties in binding to biological targets. mdpi.com Furthermore, the synthesis of dihydropyrimidines can be catalyzed by various metal-based systems, including those using iron, tin, or cadmium, where the interaction between the heterocyclic core and the metal center is crucial for the reaction's success. dergipark.org.tracs.org

Integration of this compound Units in Supramolecular Assemblies and Materials Science

The this compound structure contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O or C=S groups), making it an excellent building block for creating ordered supramolecular structures through self-assembly. X-ray crystallography studies of various this compound derivatives have revealed intricate hydrogen-bonding networks. For instance, in a series of 4-(5-nitro-2-furyl)-1,4-dihydropyridines, molecules were observed to link into chains and complex sheets through a combination of N-H···O and C-H···O hydrogen bonds. iucr.orgresearchgate.net These non-covalent interactions are fundamental in crystal engineering, influencing the packing and physical properties of the resulting materials. royalsocietypublishing.org

The ability to form predictable self-assembling structures has led to the study of dihydropyrimidine co-crystals. rsc.org In materials science, the integration of the dihydropyrimidine core into larger systems has been explored for various applications. Derivatives have been investigated for their potential use in creating dyes, organic semiconductors, and materials for optoelectronics. researchgate.net The incorporation of this compound units into polymers or functional materials can impart specific properties, such as fluorescence or redox activity, to the bulk material. researchgate.netresearchgate.net For example, the synthesis of 1,4-dihydropyridines has been achieved using β-cyclodextrin as a supramolecular catalyst, highlighting the interaction of the reactants within the hydrophobic cavity of the cyclodextrin (B1172386) to facilitate the reaction. benthamdirect.com

Analytical Chemistry Applications of this compound Derivatives

The inherent photophysical and electrochemical properties of the this compound scaffold have been exploited in the development of sensors for analytical chemistry.

Fluorescent Sensors Certain 1,4-dihydropyridine (B1200194) derivatives are known to exhibit blue fluorescence, a property that can be modulated by the presence of specific analytes. researchgate.net This has led to their application as chemosensors. For instance, a 1,4-dihydropyridine derivative was developed as a fluorescent and colorimetric sensor for the detection of Fe³⁺ ions. ingentaconnect.com Another N-2-phenylethyl-substituted 1,4-dihydropyridine derivative with aggregation-induced emission (AIE) properties was shown to be a selective fluorescent sensor for mercury (Hg²⁺) ions in solution and for intracellular imaging. nih.gov The fluorescence of these sensors is often quenched or enhanced upon binding with the target ion, providing a detectable signal. chula.ac.th Recently, a series of 1,4-dihydropyridine probes were designed for the selective detection and quantification of Human Serum Albumin (HSA) in biological fluids, generating either a "turn-on" or ratiometric fluorescent response. rsc.org

Interactive Data Table: this compound-Based Fluorescent Sensors

Sensor TypeAnalyte DetectedDetection PrincipleLimit of Detection (LOD)Reference
1,4-Dihydropyridine DerivativeFe³⁺Colorimetric & Fluorescence Quenching2.3 µM (UV-Vis), 8.3 µM (Fluorescence) ingentaconnect.com
N-substituted DHP Tricarboxylic AcidHg²⁺Fluorescence Quenching0.2 µM chula.ac.th
Aggregation-Induced Emission DHPHg²⁺"Turn-on" Fluorescence2.7 nM nih.gov
DHP-DCDHF DerivativeHuman Serum Albumin"Turn-on" or Ratiometric ResponseSubnanomolar to low nanomolar rsc.org

Electrochemical Sensors Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, have been used to study the redox behavior of this compound derivatives. dergipark.org.trresearchgate.net This has been applied to assess their antioxidant activity. The method often involves measuring the effect of the dihydropyrimidine compound on the electrochemical reduction of oxygen. jrespharm.com The antioxidant capacity can be quantified by observing the changes in the peak current. jrespharm.com Furthermore, high-performance liquid chromatography (HPLC) coupled with electrochemical detection has been utilized for the sensitive determination of 1,4-dihydropyridine enantiomers in biological samples like plasma. nih.gov

Role of 1,4-Dihydropyrimidines in Agrochemical Research (e.g., Larvicidal Agents)

The biological activity of 1,4-dihydropyrimidines extends to the field of agrochemicals, where they have been investigated as potential insecticides, herbicides, and fungicides. humanjournals.comajgreenchem.com

A significant area of research has been their application as larvicidal agents to combat disease vectors like mosquitoes. Several studies have demonstrated the efficacy of this compound and the closely related 1,4-dihydropyridine derivatives against the larvae of Anopheles arabiensis, a major malaria vector. malariaworld.orgtandfonline.comnih.gov For example, a series of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates were synthesized and tested, with some derivatives showing mortality rates as high as 94%. malariaworld.orgtandfonline.com Computational studies suggest that these compounds may act by inhibiting acetylcholinesterase in the larvae. tandfonline.com In another study, 1,2,3-triazolyl-tetrahydropyrimidine conjugates also showed high larvicidal effects against Anopheles arabiensis, potentially by inhibiting the sterol carrier protein-2. nih.gov

Beyond larvicides, substituted 1,4-dihydropyridine derivatives have been synthesized and screened for herbicidal activity against weed species like Echinochola crus galli, showing potential for development as novel herbicides. tandfonline.comresearchgate.net Certain derivatives are also used as intermediates in the formulation of agrochemicals, including fungicides. chemimpex.commdpi.com

Interactive Data Table: Larvicidal Activity of this compound Derivatives against Anopheles arabiensis

CompoundStructure HighlightsMortality Rate (%)Exposure TimeReference
Ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate4-bromophenylamino at C2, 4-fluorophenyl at C494%48h malariaworld.orgtandfonline.com
Ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate4-bromo-2-cyanophenylamino at C291%48h malariaworld.orgtandfonline.com
1,2,3-Triazolyl-tetrahydropyrimidine conjugate (Compound 3g)Triazole moiety linked to pyrimidinone>90%24h nih.gov
1,2,3-Triazolyl-tetrahydropyrimidine conjugate (Compound 3h)Triazole moiety linked to pyrimidinone>90%24h nih.gov
bis(4-chlorobenzyl) 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate4-chlorobenzyl ester, 4-nitrophenyl at C472.2%Not specified nih.gov

1,4-Dihydropyrimidines as Redox Active Species and Hydrogen Donors

The this compound ring is inherently redox-active. It can be oxidized to the corresponding aromatic pyrimidine (B1678525). This oxidation is a key aspect of its chemical reactivity and is central to its role as a hydrogen donor. The most well-known examples of this behavior are the Hantzsch 1,4-dihydropyridines, which are structurally analogous to 1,4-dihydropyrimidines.

Hantzsch esters are widely used as biomimetic reducing agents, emulating the function of the NADH coenzyme. researchgate.net In a process called transfer hydrogenation, they donate a hydride (a proton and two electrons) to an unsaturated substrate, becoming aromatized to the corresponding pyridine derivative in the process. rsc.orgorganic-chemistry.org This makes them valuable reagents in organic synthesis for the mild reduction of various functional groups. aip.org The driving force for this reaction is the formation of the stable aromatic pyridine ring. researchgate.net

The redox properties of dihydropyrimidines have been studied extensively. researchgate.net The oxidation can be achieved using various chemical oxidizing agents or through electrochemical methods. researchgate.net Studies have shown that the oxidation of Hantzsch-type dihydropyridines can be initiated by a proton transfer from the N1-position, forming an anion that is more easily oxidized. researchgate.net This redox cycle is not only fundamental to their application as reducing agents but is also linked to their antioxidant properties. mdpi.comresearchgate.net

Q & A

Q. What are the optimal solvent-free catalytic conditions for synthesizing 1,4-dihydropyrimidines to enhance green chemistry metrics?

  • Methodological Answer : Solvent-free synthesis can be achieved via mechanochemical grinding using aldehydes, β-keto esters, and urea derivatives. For example, a mixture of aldehyde (1 mmol), malanonitrile (1 mmol), and diethyl acetylene dicarboxylate (1 mmol) ground in a mortar at room temperature yields 1,4-dihydropyrimidines with >80% efficiency. This approach eliminates solvent waste and reduces reaction time to minutes .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of substituted 1,4-dihydropyrimidines?

  • Methodological Answer : Use a combination of ¹H/¹³C-NMR for regiochemical assignment and single-crystal X-ray diffraction for absolute stereochemistry determination. For example, X-ray analysis of methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate confirmed chair conformations and hydrogen-bonding networks critical for biological activity .

Q. How do 1,4-dihydropyrimidine derivatives inhibit 5-lipoxygenase (5-LOX), and what structural features correlate with inhibitory potency?

  • Methodological Answer : Derivatives with electron-withdrawing substituents (e.g., -CF₃) at the C4 position show higher 5-LOX inhibition (up to 81.19% ± 0.94%). Molecular docking (MOE 2013.08 software) reveals hydrogen bonding with Leu607 and hydrophobic interactions with Phe177 in the 5-LOX active site (PDB:3V99) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy of this compound-based compounds?

  • Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma protein binding assays) and validate target engagement using isotopic tracer studies. For example, compounds showing strong in vitro 5-LOX inhibition but poor in vivo activity may require structural optimization to improve bioavailability or metabolic stability .

Q. Which molecular docking parameters best predict the dual inhibition of cyclooxygenase (COX) and 5-LOX by this compound scaffolds?

  • Methodological Answer : Use consensus docking with Glide SP/XP scoring and MM-GBSA binding energy calculations. Prioritize compounds with <−8.5 kcal/mol binding affinity for both COX-1 (Arg120 interaction) and 5-LOX (Tyr181 interaction). Structure-based library design (SBLD) has identified derivatives with dual IC₅₀ values <1 μM .

Q. What validated in vitro models are recommended for assessing the selective cytotoxicity of this compound derivatives against cancer cells?

  • Methodological Answer : Use the MTT assay on Michigan Cancer Foundation-7 (MCF-7) and human melanoma cells, with peripheral blood mononuclear cells (PBMCs) as normal cell controls. Compounds showing >50% cytotoxicity in cancer cells at 10 μM and <20% in PBMCs are prioritized for further study .

Q. How does single-crystal X-ray analysis inform the design of 1,4-dihydropyrimidines with enhanced calcium channel modulation?

  • Methodological Answer : X-ray structures reveal that planar conformations and C2/C6 substituents (e.g., methylthio groups) improve binding to L-type calcium channels. For example, 1,4-dihydro-4,4,6-trimethyl-2-(methylthio)-1-phenylpyrimidine (CAS 34927-74-7) shows enhanced stereochemical rigidity, correlating with antihypertensive activity .

Data Contradiction Analysis

Q. Why do some 1,4-dihydropyrimidines exhibit strong enzyme inhibition but weak cellular activity?

  • Methodological Answer : Evaluate cellular permeability via Caco-2 monolayer assays. Compounds with high logP (>3.5) may accumulate in membranes rather than cytosolic targets. For example, trifluoromethyl-substituted derivatives showed improved cellular uptake and 5-LOX inhibition (IC₅₀ = 2.3 μM) compared to polar analogues .

Experimental Design Tables

Parameter Optimal Condition Biological Outcome Reference
Solvent-free synthesisMechanochemical grinding, RT85% yield, 15 min reaction time
5-LOX inhibition assay100 μM compound, spectrophotometric59.37–81.19% inhibition
Cytotoxicity screeningMTT assay, 48h incubationIC₅₀ = 8.2 μM (MCF-7), >50 μM (PBMC)

Key Research Gaps

  • Stereoelectronic effects on radical stability (EPR studies in ) require further exploration.
  • Multi-target inhibition strategies combining 5-LOX/COX dual inhibitors () need in vivo validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.